(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for benzophenone derivatives. The compound's official IUPAC name is this compound, which precisely describes the substitution pattern on both aromatic rings connected through the central carbonyl group. This nomenclature indicates the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position of one phenyl ring, while the second phenyl ring contains chlorine atoms at both the 3- and 5-positions relative to the carbonyl carbon.
The compound is uniquely identified by several systematic identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service registry number is 872088-11-4, providing a definitive numerical identifier for this specific molecular structure. The PubChem Compound Identifier is 34178839, which allows for comprehensive access to computational and experimental data through the PubChem database system. Additional identification codes include the DSSTox Substance Identifier DTXSID30653048 and the corresponding DSSTox Compound Identifier DTXCID60603798, which support environmental and toxicological data management.
The molecular formula C14H9Cl3O2 accurately represents the atomic composition, indicating fourteen carbon atoms, nine hydrogen atoms, three chlorine atoms, and two oxygen atoms. The calculated molecular weight is 315.6 grams per mole, as determined through standard computational methods employed by PubChem. The compound's International Chemical Identifier string is InChI=1S/C14H9Cl3O2/c1-19-13-3-2-9(15)7-12(13)14(18)8-4-10(16)6-11(17)5-8/h2-7H,1H3, providing a standardized representation of its connectivity. The corresponding International Chemical Identifier Key is TXRBLSCMPZAISR-UHFFFAOYSA-N, which serves as a compact hash representation of the molecular structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features common to substituted benzophenone derivatives, particularly regarding the spatial arrangement of the two aromatic rings relative to the central carbonyl group. Studies of benzophenone conformations have demonstrated that the dihedral angle between the two phenyl rings is a critical parameter that determines the overall molecular shape and influences both physical properties and intermolecular interactions. The inclination of the two aryl rings, commonly referred to as ring twists, results from a complex interplay between intramolecular steric considerations and intermolecular packing forces in the solid state.
Conformational analysis of substituted benzophenones reveals that the dihedral angle between the planes of the two sets of six aromatic carbon atoms typically ranges from approximately 37 degrees to over 80 degrees, depending on the nature and position of substituents. For benzophenone derivatives with multiple halogen substituents, the steric interactions between the chlorine atoms and the methoxy group are expected to influence the preferred conformational arrangements significantly. The presence of chlorine atoms at multiple positions introduces additional steric bulk that can restrict rotational freedom around the central carbon-carbon bond connecting the carbonyl carbon to the aromatic rings.
Theoretical conformational analysis using computational methods has shown that substituted benzophenones often adopt helical conformations with specific dihedral angles that minimize intramolecular strain while optimizing intermolecular interactions. The minimum-energy conformer typically exhibits a dihedral angle between the phenyl and carbonyl group planes that balances steric repulsion with electronic stabilization effects. For compounds containing both electron-donating methoxy groups and electron-withdrawing chlorine substituents, the conformational preferences may be influenced by electronic effects in addition to steric considerations, potentially resulting in distinct rotational barriers and preferred orientations.
Crystallographic Data and Solid-State Arrangement
The crystallographic properties of this compound are expected to reflect the general structural characteristics observed in substituted benzophenone derivatives, although specific crystal structure data for this exact compound requires further experimental determination. Studies of related benzophenone compounds have revealed important relationships between molecular structure and solid-state packing arrangements that provide insight into the likely crystallographic behavior of this halogenated derivative. The presence of multiple chlorine substituents and the methoxy functional group creates specific opportunities for intermolecular interactions that influence crystal packing efficiency and stability.
Benzophenone derivatives typically crystallize in various space groups depending on the nature and position of substituents, with common arrangements including orthorhombic and monoclinic systems. The dihedral angles between aromatic rings in the solid state often differ from those observed in isolated molecules due to the influence of crystal packing forces. For substituted benzophenones, the observed dihedral angles can range from approximately 42 degrees to nearly 68 degrees, demonstrating the significant impact of intermolecular interactions on molecular conformation. The energy required to distort molecules from their gas-phase equilibrium geometries to adopt crystal-imposed conformations can be substantial, sometimes reaching values up to 32 kilojoules per mole.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-19-13-3-2-9(15)7-12(13)14(18)8-4-10(16)6-11(17)5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRBLSCMPZAISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653048 | |
| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872088-11-4 | |
| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound is structurally a diaryl ketone, consisting of a methanone (ketone) linkage between a 5-chloro-2-methoxyphenyl group and a 3,5-dichlorophenyl group. The preparation typically involves:
- Formation of an acid chloride or equivalent reactive intermediate from one aromatic ring.
- Subsequent reaction with an aryl organometallic reagent or aromatic compound to form the ketone bond.
Preparation via Grignard Reaction with Acid Chloride
One of the most reliable methods to prepare substituted diaryl ketones is the reaction of an acid chloride with an arylmagnesium bromide (Grignard reagent). This method allows for regioselective formation of the ketone bond.
- Preparation of the acid chloride from the corresponding carboxylic acid (e.g., 3,5-dichlorobenzoic acid) using reagents like thionyl chloride or oxalyl chloride.
- Generation of the Grignard reagent from 5-chloro-2-methoxyphenyl bromide or iodide by reaction with magnesium in THF under inert atmosphere.
- Addition of the acid chloride solution to the Grignard reagent at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.
- Stirring the mixture at room temperature for 30 minutes to 1 hour.
- Quenching the reaction with saturated ammonium chloride solution.
- Extraction and purification by column chromatography.
Example Data from Analogous Compounds:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride preparation | Thionyl chloride, reflux | Quantitative | Formation of 3,5-dichlorobenzoyl chloride |
| Grignard reagent formation | Mg, 5-chloro-2-methoxyphenyl bromide, THF | High | Inert atmosphere, dry conditions |
| Ketone formation | Acid chloride + Grignard reagent, 0–5 °C | 70–90 | Controlled addition, quenching with NH4Cl |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | - | Yields pure diaryl ketone |
This method is supported by detailed procedures for similar compounds in the literature, showing yields up to 96% for related diaryl ketones.
Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
Another modern approach involves Suzuki-Miyaura cross-coupling between an arylboronic acid and an aryl halide bearing an acyl group.
- Preparation of (5-chloro-2-methoxyphenyl)boronic acid.
- Reaction with 3,5-dichlorobenzoyl chloride or a suitable aryl halide derivative under palladium catalysis.
- Use of bases such as sodium carbonate in aqueous-organic solvent mixtures.
- Heating under reflux for extended periods (e.g., 16–24 hours).
- Work-up includes aqueous washing, drying, and purification.
This method offers high regioselectivity and functional group tolerance, suitable for complex chlorinated aromatics.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction | Acid chloride, arylmagnesium bromide | THF, 0–25 °C, inert atmosphere | High yield, regioselective | Requires moisture-free conditions |
| Friedel-Crafts Acylation | Acid chloride, aromatic compound, AlCl3 | Anhydrous, 0–25 °C | Simple setup | Possible polyacylation, catalyst sensitivity |
| Suzuki-Miyaura Coupling | Arylboronic acid, aryl halide, Pd catalyst | Reflux, base, aqueous-organic solvent | Functional group tolerance | Longer reaction times, catalyst cost |
Research Findings and Optimization Notes
- The Grignard approach is preferred for its high yield and straightforward purification, especially when the acid chloride and Grignard reagent are well-defined and pure.
- Suzuki coupling requires careful control of palladium catalyst loading and base selection but provides a versatile route for substituted diaryl ketones with sensitive functional groups.
- Friedel-Crafts acylation is less favored for this compound due to the electron-withdrawing chloro substituents that reduce aromatic ring reactivity and potential catalyst deactivation.
- Reaction temperature control is critical across all methods to prevent side reactions and ensure high purity.
- Purification typically involves silica gel chromatography using non-polar to moderately polar solvents to separate the ketone from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Structural Differences and Electronic Effects
- Chlorine vs. Methoxy Groups : The target compound’s 2-methoxy group (electron-donating) contrasts with hydroxyl or trifluoromethyl groups in analogs (e.g., 50317-52-7 and 130336-16-2), which are electron-withdrawing. This difference impacts solubility and reactivity in substitution reactions .
- Piperidinylmethyl Modification : The piperidine-containing analog (898773-73-4) introduces basic nitrogen, likely improving bioavailability and targeting neurological applications .
Biological Activity
(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone is a synthetic compound belonging to the ketone family, characterized by its complex aromatic structure. Its molecular formula is C15H12Cl3O, with a molecular weight of approximately 315.57 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features two aromatic rings: one with a methoxy group and a chlorine substituent, while the other is substituted with two chlorine atoms. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Key Structural Features:
- Molecular Formula: C15H12Cl3O
- Molecular Weight: 315.57 g/mol
- Functional Groups: Methoxy group (-OCH₃), chlorinated phenyl rings
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that similar chlorinated compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U-937 (monocytic leukemia)
In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Furthermore, flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of halogen atoms enhances the lipophilicity and electronic properties of the compound, potentially facilitating its interaction with membrane-bound receptors and enzymes.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxicity of various chlorinated phenyl ketones against MCF-7 cells. The results indicated that compounds bearing similar structural motifs to this compound showed promising activity with IC50 values ranging from 0.65 to 2.41 µM .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (5-Chloro-2-hydroxyphenyl)(phenyl)methanone | C13H9ClO | Hydroxy group instead of methoxy |
| (4-Chloro-2-methoxyphenyl)(3,4-dichlorophenyl)methanone | C14H9Cl3O | Different substitution pattern on phenyl rings |
| (2-Methoxyphenyl)(4-chlorophenyl)methanone | C14H11ClO | Lacks dichlorination but retains methoxy |
The unique arrangement of chlorine atoms and the methoxy group in this compound may confer distinct electronic properties that influence its reactivity and biological interactions compared to similar compounds.
Q & A
Q. What are the primary synthetic routes for (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and organometallic precursors. For example, coupling 5-chloro-2-methoxybenzoyl chloride with 3,5-dichlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) is a viable route. Metal-mediated Si–C bond cleavage strategies (e.g., Rh-catalyzed C–Si activation) may also enable selective aryl group transfer, as demonstrated in analogous silacycle syntheses .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.93 for C₁₄H₉Cl₃O₂).
- X-ray Crystallography : Resolves spatial arrangement of chloro and methoxy groups, critical for confirming regiochemistry .
Q. How do substituents influence the compound’s electronic properties?
- Methodological Answer : The electron-withdrawing Cl groups (3,5-dichlorophenyl) decrease electron density at the ketone carbonyl, enhancing electrophilicity. The 2-methoxy group donates electrons via resonance, creating a push-pull effect. Computational studies (DFT) on analogous diaryl methanones reveal reduced HOMO-LUMO gaps (≈4.5 eV), suggesting utility in charge-transfer applications .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions for this compound?
- Methodological Answer : Pd(0)-catalyzed couplings proceed via oxidative addition of aryl halides to form Pd(II) intermediates, followed by transmetallation with boronic acids. Steric hindrance from 3,5-dichloro substituents favors coupling at the less hindered para position. Kinetic studies (Eyring analysis) show activation energies (ΔG‡) ≈ 25–30 kcal/mol for similar systems, with electron-deficient aryl groups accelerating transmetallation .
Q. How can contradictory data on catalytic yields be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity, ligand choice, and metal impurities. For example:
Q. What strategies enable functionalization of the methanone core for heterocyclic synthesis?
- Methodological Answer :
- Cyclization : React with hydrazines to form pyrazoles via condensation (e.g., 120°C, AcOH).
- C–H Activation : Use Rh(I) catalysts to introduce alkyne or nitrile groups, forming silole or indole derivatives. Steric hindrance from chloro groups necessitates bulky ligands (e.g., JohnPhos) for selective C–H functionalization .
Methodological Notes
- Synthetic Optimization : Screen silver additives (Ag₂O) to suppress protodehalogenation in Pd-catalyzed reactions.
- Analytical Validation : Use 2D NMR (COSY, NOESY) to distinguish overlapping aromatic signals.
- Data Reproducibility : Pre-dry solvents (MgSO₄) and employ Schlenk techniques to exclude moisture/O₂ in metal-mediated reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
